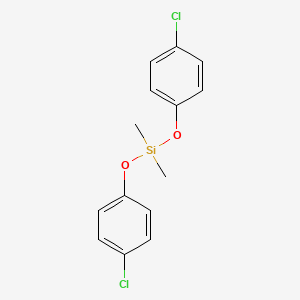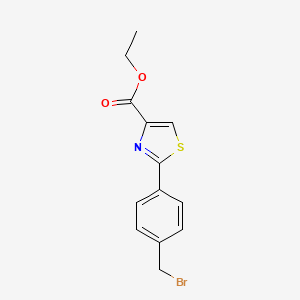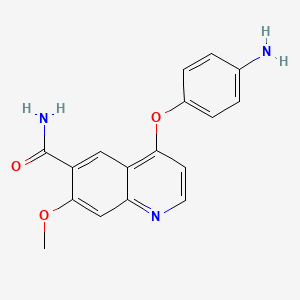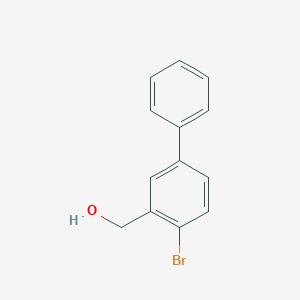
(2-Bromo-5-phenylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-phenylphenyl)methanol is an organic compound characterized by the presence of a bromine atom and a phenyl group attached to a benzene ring, with a methanol group (-CH₂OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-phenylphenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of the methanol group. One common method involves the bromination of 2-phenylphenol using bromine in the presence of a catalyst such as iron powder. The resulting 2-bromo-5-phenylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-Bromo-5-phenylphenyl)methane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-Bromo-5-phenylphenyl)aldehyde or (2-Bromo-5-phenylphenyl)carboxylic acid.
Reduction: Formation of (2-Bromo-5-phenylphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-phenylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-phenylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Bromo-5-methylphenyl)methanol: Similar structure but with a methyl group instead of a phenyl group.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Contains additional methoxy groups on the benzene ring.
(2-Bromo-5-chlorophenyl)methanol: Contains a chlorine atom instead of a phenyl group.
Uniqueness: (2-Bromo-5-phenylphenyl)methanol is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(2-bromo-5-phenylphenyl)methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
QYHBAWTZAFNPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


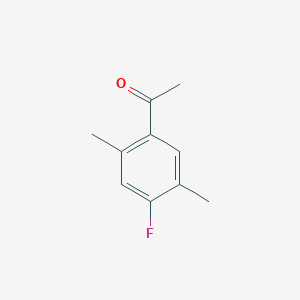




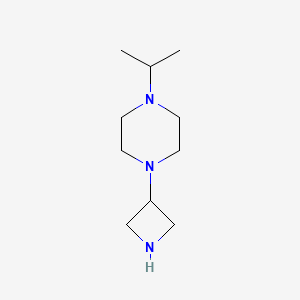
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
